3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole
Description
3,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole is a heterocyclic azo compound characterized by a 1,2-oxazole core substituted with methyl groups at positions 3 and 5, and an (E)-configured diazenyl group bearing a 4-nitrophenyl moiety at position 2. The (E)-stereochemistry of the diazenyl group enhances stability compared to the (Z)-isomer due to reduced steric hindrance and favorable conjugation .
Properties
CAS No. |
59972-38-2 |
|---|---|
Molecular Formula |
C11H10N4O3 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C11H10N4O3/c1-7-11(8(2)18-14-7)13-12-9-3-5-10(6-4-9)15(16)17/h3-6H,1-2H3 |
InChI Key |
SNRCXNZQKHKBSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole typically involves the diazotization of 4-nitroaniline followed by coupling with 3,5-dimethyl-1,2-oxazole. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 3,5-dimethyl-1,2-oxazole in a basic medium, such as sodium hydroxide (NaOH), to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Reduction: Reduction of the azo group yields 3,5-dimethyl-4-amino-1,2-oxazole and 4-nitroaniline.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings, depending on the reagents used.
Scientific Research Applications
3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other heterocyclic compounds.
Biology: Employed as a biological stain for microscopy and as a marker in various assays.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the dyeing of textiles and as a colorant in various products.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The nitro group can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s structural analogs can be categorized into two groups: azo derivatives with different aromatic cores and heterocyclic compounds with distinct ring systems . Key comparisons include:
Key Observations:
- Electronic Effects: The nitro group in the target compound and phenolic azo analogs (e.g., compounds D–H in ) enhances electron-withdrawing capacity, stabilizing the azo linkage and red-shifting UV-Vis absorption compared to non-nitro analogs.
- Steric and Stereochemical Factors : The (E)-configuration of the diazenyl group minimizes steric clashes between the 4-nitrophenyl and oxazole methyl groups, unlike (Z)-isomers, which are less stable .
- Heteroatom Influence: Replacing the oxazole’s oxygen with sulfur (as in 1,3,4-thiadiazoles ) increases polarizability and alters bioactivity.
Functional and Application-Based Differences
- Antimicrobial Activity : Thiadiazole derivatives (e.g., from ) show efficacy against E. coli and C. albicans, attributed to their sulfur-rich structures. The target compound’s oxazole core may offer different interaction mechanisms with microbial targets.
- Safety Profiles : Iodo-substituted isoxazoles (e.g., 4-(2-iodoethyl)-3,5-dimethyl-1,2-oxazole ) highlight the impact of halogen substituents on toxicity, suggesting that the nitro group in the target compound necessitates rigorous safety evaluation.
- Chromophore Utility: Phenolic azo compounds (e.g., 4-Nitro-4'-hydroxy-azobenzene ) are established dyes, whereas the oxazole-based target compound may exhibit unique photophysical properties due to its heterocyclic core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
